molecular formula C12H20ClNO2 B6174185 methyl 2-aminoadamantane-1-carboxylate hydrochloride, Mixture of diastereomers CAS No. 80103-01-1

methyl 2-aminoadamantane-1-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6174185
CAS No.: 80103-01-1
M. Wt: 245.74 g/mol
InChI Key: KDWBXERRHHGBST-UHFFFAOYSA-N
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Description

Methyl 2-aminoadamantane-1-carboxylate hydrochloride is a structurally complex adamantane derivative featuring a carboxylate ester and an amine group, both functionalized on the adamantane scaffold. The compound exists as a mixture of diastereomers due to the presence of stereogenic centers, leading to distinct physical and chemical properties for each stereoisomer . Diastereomers, unlike enantiomers, exhibit differences in solubility, melting points, and reactivity, which influence their purification and application . Adamantane derivatives are of significant interest in medicinal chemistry due to their lipophilic nature and metabolic stability, often exploited in drug design .

Properties

CAS No.

80103-01-1

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

methyl 2-aminoadamantane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13;/h7-10H,2-6,13H2,1H3;1H

InChI Key

KDWBXERRHHGBST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Fluorination and Methylation of Adamantane Carboxylates

A critical intermediate, methyl 3-fluoro-5-methyladamantane-1-carboxylate, is synthesized via sequential fluorination and methylation of methyl adamantane-1-carboxylate. Fluorination with iodine pentafluoride (IF₅) in dichloromethane at 40°C for 12 hours introduces a fluorine atom at the 3-position of the adamantane cage. Subsequent methylation using trimethylaluminum (Me₃Al) in dichloromethane at room temperature installs a methyl group at the 5-position, yielding the fluorinated methyl ester in 86% overall yield. This approach demonstrates the utility of electrophilic substitution reactions for adamantane functionalization.

Bromination and Ritter-Type Reactions

Alternative routes employ 1-bromoadamantane as a starting material. Reaction with formamide in the presence of sulfuric acid at 85°C generates N-(1-adamantyl)-formamide, a key intermediate for amantadine hydrochloride synthesis. While this method primarily targets 1-amino derivatives, analogous strategies could be adapted for 2-amino isomer synthesis by modifying the substitution pattern of the adamantane scaffold.

Introduction of the Amino Group at the 2-Position

Installing an amino group at the 2-position of adamantane presents unique challenges due to steric hindrance and the need for regioselectivity.

Azidation and Reduction Strategies

A documented approach for 3-amino-adamantane derivatives involves azidation followed by Staudinger reduction. For example, methyl 3-azido-5-methyladamantane-1-carboxylate undergoes reduction with triphenylphosphine to yield the corresponding amine. Adapting this method for the 2-position would require selective azidation, potentially using directed C–H activation or radical-based protocols.

Hydrolysis of Azalactone Intermediates

Flow chemistry techniques enable safe handling of hazardous reagents in azalactone hydrolysis. In the synthesis of 2-aminoadamantane-2-carboxylic acid, azalactone intermediates are hydrolyzed under acidic conditions (HCl/AcOH/H₂O) at 150°C in a pressurized flow reactor. This method achieves 94% yield for the hydrochloride salt and could be modified for ester-protected derivatives.

Esterification and Hydrochloride Salt Formation

Methyl Esterification Methods

The methyl ester group is typically introduced via Fischer esterification or transesterification. In adamantane systems, methylation with Me₃Al proves effective, as demonstrated in the synthesis of methyl 3-fluoro-5-methyladamantane-1-carboxylate. Alternative methods include using dimethyl carbonate or methyl iodide in the presence of base.

Hydrochloride Salt Precipitation

Formation of the hydrochloride salt is achieved by treating the free amine with concentrated HCl. For instance, amantadine hydrochloride precipitates in 93% yield when N-(1-adamantyl)-formamide is hydrolyzed with 19.46% HCl under reflux. Similar conditions could be applied to the target compound, with recrystallization from acetone/water mixtures optimizing purity.

Diastereomer Separation and Characterization

Chiral Auxiliary-Assisted Resolution

The mixture of diastereomers arises from stereogenic centers at the 1-carboxylate and 2-amino positions. Separation employs chiral auxiliaries, such as (2S,4S)-4-(benzoyloxy)pentan-2-yloxy groups, which form diastereomeric adducts separable by HPLC. After separation, the auxiliary is removed under mild acidic conditions to yield enantiomerically pure products.

Analytical Characterization

Key characterization data for adamantane derivatives include:

TechniqueKey SignalsReference
¹H NMR δ 1.5–2.1 ppm (adamantane CH₂), δ 3.6–3.8 ppm (COOCH₃)
IR 1688 cm⁻¹ (C=O stretch), 3333–3084 cm⁻¹ (N–H stretch)
MS m/z 223 [M+H]⁺ for C₁₃H₂₁NO₂
X-ray Diamondoid lattice parameters confirming adamantane geometry

Process Optimization and Scalability

One-Pot Methodologies

Industrial-scale production favors one-pot procedures. The synthesis of amantadine hydrochloride from 1-bromoadamantane achieves 88% yield by combining formamide reaction and HCl hydrolysis in a single reactor. Similar streamlining could reduce processing time for the target compound.

Flow Chemistry Advantages

Continuous flow reactors enhance safety and yield in hazardous steps. For example, pressurized tubing reactors enable azalactone hydrolysis at 150°C without decomposition, achieving throughputs of 4.4 g/day. This technology minimizes thermal gradients and improves mixing efficiency compared to batch processes.

Environmental and Economic Considerations

Solvent and Reagent Selection

The use of dichloromethane in methylation steps raises environmental concerns. Alternative solvents like 2-methyltetrahydrofuran or cyclopentyl methyl ether could improve sustainability.

Cost Analysis

Key cost drivers include:

  • Adamantane precursors: $50–100/g (commercial suppliers)

  • IF₅ fluorination reagents: $200–300/kg

  • Chiral auxiliaries: $500–1000/g

Optimizing catalyst recycling and auxiliary recovery could reduce production costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoadamantane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroadamantane derivatives.

    Reduction: Adamantane-1-methanol derivatives.

    Substitution: Amide derivatives of adamantane.

Scientific Research Applications

Neuropharmacology

Methyl 2-aminoadamantane-1-carboxylate hydrochloride is primarily studied for its effects on neurotransmitter systems, particularly dopamine and glutamate. Its mechanism of action involves modulation of these neurotransmitters, which is crucial for treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

  • Therapeutic Effects : Research indicates that compounds similar to methyl 2-aminoadamantane derivatives can exert neuroprotective effects. For instance, studies have shown that these compounds can enhance dopaminergic signaling, potentially alleviating symptoms associated with Parkinson’s disease .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Its structural similarity to other adamantane derivatives, like amantadine, suggests potential efficacy against viral infections, particularly influenza viruses.

  • Case Study : A study demonstrated that adamantane derivatives inhibit the M2 ion channel of the influenza A virus, thus preventing viral replication . This highlights the relevance of methyl 2-aminoadamantane-1-carboxylate hydrochloride in developing antiviral therapies.

Synthesis of Complex Molecules

In organic chemistry, methyl 2-aminoadamantane-1-carboxylate hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structural attributes allow it to participate in various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitutions due to the presence of the carboxylate group.
  • Formation of New Derivatives : It can be modified to create derivatives with enhanced biological activity or different pharmacological profiles .

Materials Science Applications

The unique properties of methyl 2-aminoadamantane-1-carboxylate hydrochloride extend to materials science, where it can be utilized in developing nanomaterials and catalysts.

Nanomaterials Development

Research indicates that adamantane derivatives can be employed in creating nanoscale materials due to their ability to form stable structures at the molecular level.

  • Nanocomposites : The incorporation of methyl 2-aminoadamantane into polymer matrices has been explored for enhancing mechanical properties and thermal stability .
Application Area Description Potential Impact
NeuropharmacologyModulation of dopamine and glutamate systems for treating neurodegenerative diseasesImproved treatment options for Parkinson's
Antiviral PropertiesInhibition of influenza virus replicationDevelopment of new antiviral drugs
Synthesis of Complex MoleculesBuilding block for creating derivatives with varied biological activitiesBroader spectrum of pharmacological agents
Nanomaterials DevelopmentUse in polymer composites for enhanced material propertiesInnovations in material science

Mechanism of Action

The mechanism of action of methyl 2-aminoadamantane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the adamantane core provides a hydrophobic interaction, stabilizing the compound within the active site of enzymes or receptors. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Adamantane-Based Amines and Carboxylates

The table below compares methyl 2-aminoadamantane-1-carboxylate hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Diastereomer Ratio Key Properties
Methyl 2-aminoadamantane-1-carboxylate HCl* C₁₂H₂₀ClNO₂ 257.75 Not reported Mixture (unresolved) Hydrophilic due to HCl salt; diastereomers impact solubility
1-Aminoadamantane hydrochloride C₁₀H₁₈ClN 187.71 326–328 (decomposes) Single isomer High thermal stability; used in neuroprotective studies
2-Aminoadamantane hydrochloride C₁₀H₁₈ClN 187.71 348–350 Single isomer Similar to 1-aminoadamantane but with altered bioavailability
1-Adamantanecarboxylic acid C₁₁H₁₆O₂ 180.24 172–174 N/A Acidic; used in polymer and coordination chemistry
1-Adamantanemethanol C₁₁H₁₈O 166.26 115–118 N/A Alcohol derivative; lower polarity

*Inferred data based on structural analogs.

Key Differences

  • Functional Groups: The target compound combines an amine and carboxylate ester, enhancing polarity compared to non-esterified adamantane amines (e.g., 1-aminoadamantane HCl) .
  • Diastereomer Complexity: Unlike single-isomer adamantane derivatives (e.g., 1-aminoadamantane HCl), the diastereomer mixture complicates purification but may offer diversified biological interactions .
  • Physical Properties : Diastereomers exhibit broader melting ranges and variable solubility compared to enantiomers or single-stereoisomer compounds .

Research Implications and Challenges

  • Stereochemical Resolution : Techniques like chiral chromatography or derivatization (e.g., Boc protection ) are required to separate diastereomers, increasing synthetic complexity.
  • Biological Activity : Adamantane amines are explored for antiviral and neuroprotective applications; the carboxylate group in the target compound may improve solubility for in vivo studies .

Biological Activity

Methyl 2-aminoadamantane-1-carboxylate hydrochloride, a compound derived from the adamantane structure, has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and antiviral applications. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-aminoadamantane-1-carboxylate hydrochloride is characterized by its adamantane backbone, which is known for its unique three-dimensional structure that contributes to its biological properties. The compound exists as a mixture of diastereomers, which can exhibit different biological activities due to variations in spatial arrangement.

1. Inhibition of 11β-HSD1

Recent studies have highlighted the role of adamantane derivatives in inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in the regulation of glucocorticoid metabolism. Inhibition of this enzyme has been associated with improved insulin sensitivity and reduced blood glucose levels, making it a target for treating type 2 diabetes.

  • Case Study : A study demonstrated that a series of adamantane derivatives, including methyl 2-aminoadamantane-1-carboxylate hydrochloride, exhibited significant inhibition of 11β-HSD1 in mouse models. The most effective compound showed approximately 79% inhibition in liver and fat tissues after oral dosing .
CompoundIn Vivo 11β-HSD1 Inhibition (%)Tissue Type
7f43Liver
7g78Fat
7j79Liver/Fat

2. Antiviral Activity

Adamantane derivatives have historically been used as antiviral agents, particularly against influenza viruses. Methyl 2-aminoadamantane-1-carboxylate hydrochloride may exhibit similar properties through mechanisms such as blocking ion channels involved in viral entry.

  • Mechanism : Adamantanes inhibit the M2 protein ion channel of influenza A viruses, preventing acidification necessary for viral uncoating and replication . This mechanism has been validated in various studies demonstrating the efficacy of related compounds against different strains of influenza.

3. Cytotoxicity and Selectivity

The biological activity of methyl 2-aminoadamantane-1-carboxylate hydrochloride also includes considerations of cytotoxicity and selectivity. Research indicates that while some adamantane derivatives show high activity against target cells, they may also exhibit cytotoxic effects.

  • Selectivity Index : Compounds with bicyclic monoterpene substituents have shown higher selectivity indices compared to their acyclic counterparts, indicating a favorable balance between efficacy and safety .

Pharmacokinetics

Understanding the pharmacokinetic profile of methyl 2-aminoadamantane-1-carboxylate hydrochloride is crucial for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates reasonable absorption characteristics when administered orally.
  • Distribution : Studies indicate a favorable volume of distribution (Vss) and clearance rates (CL), suggesting effective systemic exposure following administration .

Q & A

Q. How does the adamantane scaffold influence the compound’s conformational rigidity and reactivity?

  • Methodological Answer : The adamantane core imposes a rigid bicyclic structure, reducing entropy in transition states and favoring specific reaction pathways (e.g., axial attack in nucleophilic substitutions). This rigidity can be exploited to design peptidomimetics with enhanced metabolic stability . Computational conformational analysis (e.g., Monte Carlo simulations) quantifies energy barriers to rotation .

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